N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, related to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, demonstrated promising antimicrobial activity against various microorganisms. Additionally, some compounds showed significant radical scavenging and ferrous ion chelating activity, highlighting their potential as antioxidants (Sindhe et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in a hydrochloric acid solution. These inhibitors showed higher efficiency and stability compared to previously reported benzothiazole family inhibitors, suggesting a potential application in corrosion prevention (Hu et al., 2016).
Antitumor Agents
Benzothiazole derivatives, closely related to the chemical , have been designed and synthesized with a focus on antitumor properties. Some of these derivatives exhibited excellent in vivo inhibitory effects on tumor growth, indicating their potential as antitumor agents (Yoshida et al., 2005).
Catalytic Synthesis and Pharmacological Potential
N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, a compound structurally similar to the specified chemical, was synthesized on a kilogram scale. This synthesis process highlights the potential for large-scale manufacture of similar benzothiazole derivatives, which may have various pharmacological applications (Scott et al., 2006).
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-5-13-15(6-10(9)2)26-18(19-13)20-17(22)16-8-11-7-12(21(23)24)3-4-14(11)25-16/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKAEPRLYJRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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